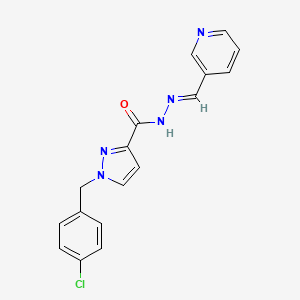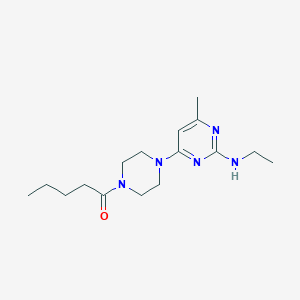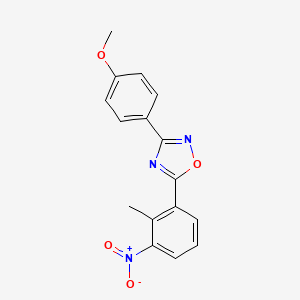![molecular formula C24H28N6O B5542917 N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)
N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea and related compounds typically involves multi-step chemical processes, including the formation of urea derivatives through reactions between isocyanates and amines. For example, the synthesis of N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas involves a sequence from iminooxazolidines to oxazolidinones and then to the target ureas, demonstrating the complexity and specificity of synthesis routes in this chemical class (Bosc & Jarry, 1998).
Molecular Structure Analysis
Molecular structure analysis often includes spectroscopic studies and quantum chemical calculations to understand the substituent effect on complexation and molecular interactions. For instance, association studies of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have been conducted to investigate hydrogen bonding patterns and structural conformations using NMR spectroscopy and single-crystal X-ray diffraction (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea derivatives can include rearrangements, cyclizations, and interactions with various reagents leading to the formation of complex structures. For example, the base-catalyzed Lossen rearrangement has been applied to synthesize ureas from carboxylic acids in a single-pot, showcasing the versatility and reactivity of these compounds (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The solid-state structure determination, often through single-crystal X-ray diffraction, plays a vital role in understanding the compound's physical behavior and potential utility (Sun et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Chemical Structure Studies
Research on urea derivatives, including those similar in structure to N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea, often focuses on their synthesis and chemical properties. For instance, studies have explored the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showcasing their potential in inhibiting in vivo angiogenesis and demonstrating DNA cleavage abilities, suggesting implications for anticancer research (Vinaya et al., 2017).
Biological Activities and Pharmacological Potential
The urea derivatives have been studied for their biological activities, including enzyme inhibition and anticancer activities. For example, research into urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediates has shown significant biological activity, including antimicrobial and antioxidant properties, and in silico molecular docking studies against aromatase (M. Chandrasekhar et al., 2018). This highlights the potential pharmacological applications of urea derivatives in treating various diseases.
Application in Supramolecular Chemistry
Research on urea derivatives also extends to supramolecular chemistry, where the strong dimerization capabilities of ureidopyrimidinones via quadruple hydrogen bonding have been observed, suggesting their use as building blocks for supramolecular assemblies (F. H. Beijer et al., 1998).
Anticancer and Antimicrobial Research
The exploration of urea derivatives for anticancer and antimicrobial applications is a significant area of study. For instance, the synthesis and investigation of unsymmetrical 1,3-disubstituted ureas have shown promising results in enzyme inhibition and anticancer investigations, further emphasizing the potential of urea derivatives in developing new therapeutic agents (Sana Mustafa et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-17-8-4-5-9-21(17)28-24(31)27-20-12-10-19(11-13-20)26-23-25-18(2)16-22(29-23)30-14-6-3-7-15-30/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,25,26,29)(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZSHVJFTJKAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)
